N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide is a chemical compound with the molecular formula C16H18N4O2S. It is a white solid that is stable under light and air. This compound is commonly used as a light stabilizer in various materials such as polymers, coatings, and paints to enhance their resistance to light degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 1-(1H-benzotriazol-1-yl)-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps are as follows:
- Dissolve benzene sulfonyl chloride in an appropriate solvent.
- Add 1-(1H-benzotriazol-1-yl)-2-methylpropylamine to the solution.
- Stir the mixture at a specific temperature and time to complete the reaction.
- Isolate and purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. Safety measures are implemented to handle the chemicals and prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide involves its ability to absorb UV light and dissipate the energy as heat, thereby protecting the material from light-induced degradation. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber . The compound interacts with molecular targets and pathways involved in light stabilization, ensuring the longevity and durability of the materials it is used in .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide: Used as an amidoalkylating reagent for the preparation of amidoalkylated products.
1-(Methylsulfonyl)-1H-benzotriazole: Commonly used as an activating agent for carboxylic acids.
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide is unique due to its specific structure that combines the benzotriazole moiety with a benzenesulfonamide group. This combination provides excellent light stabilization properties, making it highly effective in protecting materials from UV degradation .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(2)16(18-23(21,22)13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)17-19-20/h3-12,16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYDNVUAFHQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NS(=O)(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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